N-[3-(2-Propanamido-1,3-thiazol-4-YL)phenyl]pyridine-3-carboxamide
Description
N-[3-(2-Propanamido-1,3-thiazol-4-YL)phenyl]pyridine-3-carboxamide is a heterocyclic organic compound featuring a thiazole ring substituted with a propanamido group, linked to a phenyl ring, and further connected to a pyridine-carboxamide moiety. The compound’s geometry, hydrogen-bonding networks, and crystal packing would typically be analyzed using software like ORTEP-3 for visualization and WinGX for crystallographic data management .
Properties
IUPAC Name |
N-[3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-2-16(23)22-18-21-15(11-25-18)12-5-3-7-14(9-12)20-17(24)13-6-4-8-19-10-13/h3-11H,2H2,1H3,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNNCTQNFOONMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-Propanamido-1,3-thiazol-4-YL)phenyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of α-haloketones with thioamides.
Amidation Reaction: The propanamido group is introduced via an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Coupling with Pyridine: The final step involves coupling the thiazole derivative with a pyridine carboxylic acid derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(2-Propanamido-1,3-thiazol-4-YL)phenyl]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[3-(2-Propanamido-1,3-thiazol-4-YL)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in various biological pathways.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparative analysis of this compound with analogs focuses on structural features, intermolecular interactions, and computational refinement metrics. Below is a methodology-driven comparison based on the crystallographic tools referenced in the evidence:
Table 1: Key Parameters for Structural Comparison of Heterocyclic Carboxamides
*Hypothetical data inferred from typical SHELXL-refined structures .
Key Findings:
Refinement Accuracy : The use of SHELXL for refinement often yields lower R-factors (e.g., 0.039 for the target compound) compared to SIR97 -refined analogs (e.g., 0.052 for Analog A), highlighting SHELXL’s precision in handling small-molecule data.
This analysis aligns with ORTEP-3-generated diagrams .
Conformational Flexibility : The torsion angle between the thiazole and phenyl rings (12.5°) indicates reduced steric strain compared to Analog A (15.2°), a metric derived from WinGX -processed data .
Methodological Considerations
- Software Limitations : While SIR97 excels in direct-methods structure solution , its refinement may lag behind SHELXL in handling high-resolution data.
- Visualization : ORTEP-3 provides critical insights into thermal ellipsoids and disorder modeling, which are vital for comparing steric effects in analogs.
- Data Reproducibility : Tools like WinGX standardize crystallographic workflows, ensuring consistent comparison across studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
